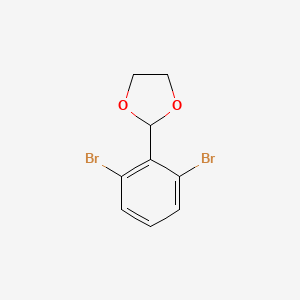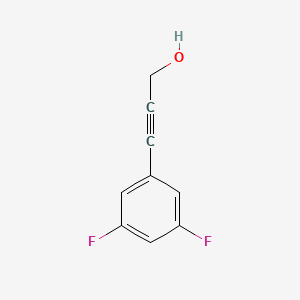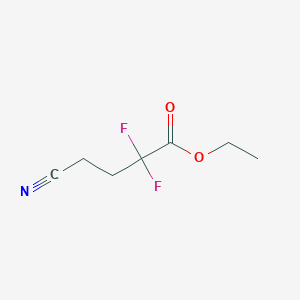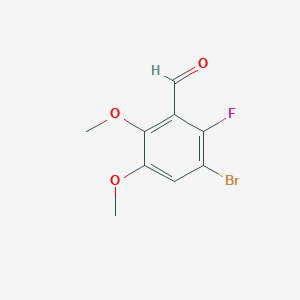
5-Bromo-3-isopropyl-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropyl-1H-indazole is a chemical compound with the CAS Number: 1276075-40-1 . It has a molecular weight of 239.11 and its linear formula is C10H11BrN2 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-isopropyl-1H-indazole is represented by the linear formula C10H11BrN2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-isopropyl-1-methyl-1H-indazole are not available, indazoles in general can undergo a variety of reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles .Physical And Chemical Properties Analysis
5-Bromo-3-isopropyl-1H-indazole is a solid at room temperature .Scientific Research Applications
Indazole derivatives, including 5-Bromo-3-isopropyl-1-methyl-1H-indazole, are heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. These compounds are of significant interest due to their wide range of biological activities. Research has highlighted the potential therapeutic value of indazole derivatives, leading to the development of novel indazole-based therapeutic agents. Derivatives have shown promising anticancer and anti-inflammatory activities and applications in disorders involving protein kinases and neurodegeneration. The mechanism of action of these derivatives often involves interactions with biological targets, making them valuable in drug development (Denya, Malan, & Joubert, 2018).
Broad-Spectrum Biological Activities
Indazoles, including variations like this compound, exhibit a broad spectrum of biological activities. These include antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activities, and uses in antipsychotic drugs. This diversity highlights the versatility of indazole derivatives in medicinal applications, making them a focal point for ongoing research in organic chemistry and drug development (Ali, Dar, Pradhan, & Farooqui, 2013).
Transition-Metal-Catalyzed Synthesis
In the quest for novel therapeutic agents, the transition-metal-catalyzed C–H activation/annulation sequence has emerged as a powerful methodology for constructing functionalized indazole derivatives. This technique allows for the efficient synthesis of indazole derivatives with enhanced medicinal applicability, functional flexibility, and structural complexity. Such advancements in synthetic chemistry expand the potential for developing new indazole-based compounds with significant therapeutic value (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
The safety information for 5-Bromo-3-isopropyl-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions for 5-Bromo-3-isopropyl-1-methyl-1H-indazole could potentially involve further exploration of these medicinal applications.
properties
IUPAC Name |
5-bromo-1-methyl-3-propan-2-ylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)14(3)13-11/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSXKTLODKCLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318197.png)
![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318204.png)
![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6318208.png)
![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%](/img/structure/B6318226.png)



![Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318241.png)


